molecular formula C11H15BrN2O B1291948 1-(2-Amino-4-bromophenyl)piperidin-4-ol CAS No. 1016777-06-2

1-(2-Amino-4-bromophenyl)piperidin-4-ol

Cat. No.: B1291948
CAS No.: 1016777-06-2
M. Wt: 271.15 g/mol
InChI Key: YBESPVDOHKZMDN-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromophenyl)piperidin-4-ol is a brominated arylpiperidine derivative featuring a 2-amino-4-bromophenyl group attached to the piperidin-4-ol scaffold. The amino and hydroxyl groups confer hydrogen-bonding capabilities, while the bromine atom introduces steric bulk and lipophilicity. Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse biological activities, including enzyme inhibition, antimicrobial effects, and metabolic modulation.

Properties

IUPAC Name

1-(2-amino-4-bromophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBESPVDOHKZMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Amino-4-bromophenyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4-bromobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yields and purity.

Chemical Reactions Analysis

1-(2-Amino-4-bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 1-(2-Aminophenyl)piperidin-4-ol. This reaction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium methoxide can replace the bromine atom with a methoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-4-bromophenyl)piperidin-4-ol has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can be used as a probe to investigate biochemical pathways and mechanisms.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, which are valuable in therapeutic applications.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-bromophenyl)piperidin-4-ol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The following table summarizes key structural differences among piperidin-4-ol derivatives:

Table 1: Structural Comparison of Piperidin-4-ol Derivatives

Compound Name Phenyl Substitution Piperidine Substitution Key Functional Groups Reference
1-(2-Amino-4-bromophenyl)piperidin-4-ol (Target) 2-Amino, 4-Bromo None Amino, Bromo, 4-ol
4-(4-Bromophenyl)-1-methylpiperidin-4-ol 4-Bromo 1-Methyl Bromo, Methyl, 4-ol
1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol 4-Aminomethyl, 2-Fluoro None Aminomethyl, Fluoro, 4-ol
1-((4-Bromophenyl)sulfonyl)piperidin-4-ol 4-Bromo (sulfonyl linkage) None Sulfonyl, Bromo, 4-ol
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) 4-Octylphenethyl None Octylphenethyl, 4-ol
Key Observations:
  • Bromine vs.
  • Amino Group Positioning: The target compound’s 2-amino group on the phenyl ring enables hydrogen bonding, unlike 4-(4-bromophenyl)-1-methylpiperidin-4-ol (), which lacks this moiety.
  • Sulfonyl vs. Direct Attachment : The sulfonyl group in 1-((4-bromophenyl)sulfonyl)piperidin-4-ol () introduces strong electron-withdrawing effects, altering electronic distribution and acidity compared to the target compound.

Pharmacological Activities of Analogs

Table 2: Pharmacological Activities of Selected Compounds

Compound Name Biological Activity Selectivity/Outcome Reference
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) Sphingosine Kinase 1 (SK1) Inhibition 15-fold selectivity over SK2
P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) Inhibition of Neisseria T4P adhesion Reduces bacterial aggregation
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Insulin secretion modulation No effect on glucose tolerance
Key Insights:
  • SK1 Inhibition : RB-005’s octylphenethyl chain enhances hydrophobic interactions with SK1, while the target compound’s bromophenyl group may favor distinct binding pockets .
Solubility and Lipophilicity:
  • The target compound’s amino and hydroxyl groups improve aqueous solubility via hydrogen bonding, whereas bromine and aromatic rings increase logP. In contrast, RB-005’s octylphenethyl chain significantly elevates lipophilicity, favoring SK1’s hydrophobic active site .

Biological Activity

1-(2-Amino-4-bromophenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13H16BrN2O, with a molecular weight of approximately 256.14 g/mol. The compound features a piperidine ring substituted with a 2-amino-4-bromophenyl group and a hydroxyl group at the 4-position. This unique structure is crucial for its biological activity, particularly in neuropharmacology.

The primary biological activities of this compound include:

  • Inhibition of Acetylcholinesterase (AChE) : This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease.
  • Inhibition of Monoamine Oxidase-B (MAO-B) : MAO-B is involved in the metabolism of dopamine. Inhibition of this enzyme can lead to increased dopamine levels, potentially aiding in the treatment of Parkinson's disease.

Binding Mechanism

The compound binds to the active sites of AChE and MAO-B, preventing substrate access and subsequent degradation of neurotransmitters. This mechanism enhances neuronal communication and may improve cognitive functions.

Biological Activity Data

Research has demonstrated that this compound exhibits potent inhibitory effects on both AChE and MAO-B. The following table summarizes key findings related to its inhibitory activity:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase0.45
Monoamine Oxidase-B0.62

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Neuropharmacological Applications : A study highlighted its effectiveness in enhancing cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels through AChE inhibition.
  • Parkinson's Disease Models : Research indicated that the compound could mitigate symptoms in models of Parkinson's disease by elevating dopamine levels via MAO-B inhibition.
  • Comparative Studies : Comparative studies with structurally similar compounds revealed that this compound possesses superior selectivity for AChE and MAO-B, suggesting it might lead to fewer side effects compared to other inhibitors.

Structural Activity Relationship (SAR)

Understanding the structural activity relationship (SAR) is crucial for optimizing the efficacy and safety profile of this compound:

Compound NameKey Features
1-(4-Aminophenyl)piperidin-4-olSimilar piperidine structure; different substituents
4-(4-Bromophenyl)piperidin-4-olBromine substitution at a different position
1-(2-Aminophenyl)piperidin-4-oneKetone instead of alcohol; varied biological activity
1-(3-Chlorophenyl)piperidin-4-olChlorine substitution; different pharmacological profile

The specific substitution pattern in this compound enhances its selectivity towards biological targets, making it a promising candidate for further development in neuropharmacology.

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